molecular formula C14H12NO4P B14583530 2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one CAS No. 61293-73-0

2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one

Cat. No.: B14583530
CAS No.: 61293-73-0
M. Wt: 289.22 g/mol
InChI Key: KNMVUNMGIDQLMP-UHFFFAOYSA-N
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Description

2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a benzodioxaphosphinin ring system, which is a unique structural motif in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves the reaction of 2-methoxyaniline with a suitable phosphorodichloridate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then heated to facilitate the formation of the benzodioxaphosphinin ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted benzodioxaphosphinin compounds.

Scientific Research Applications

2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly as a pharmacophore in the design of new therapeutic agents.

    Industry: It is used in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyanilino)-2-(2-phenylmethoxyphenyl)acetonitrile
  • 2-Methoxy-4-nitroaniline
  • Thiophene derivatives

Uniqueness

2-(2-Methoxyanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one is unique due to its benzodioxaphosphinin ring system, which imparts distinct chemical and biological properties. This structural motif is less common compared to other heterocyclic compounds, making it a valuable target for research and development.

Properties

CAS No.

61293-73-0

Molecular Formula

C14H12NO4P

Molecular Weight

289.22 g/mol

IUPAC Name

2-(2-methoxyanilino)-1,3,2-benzodioxaphosphinin-4-one

InChI

InChI=1S/C14H12NO4P/c1-17-13-9-5-3-7-11(13)15-20-18-12-8-4-2-6-10(12)14(16)19-20/h2-9,15H,1H3

InChI Key

KNMVUNMGIDQLMP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NP2OC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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